molecular formula C9H8N2O3 B11906604 Methyl 7-hydroxy-1H-indazole-3-carboxylate

Methyl 7-hydroxy-1H-indazole-3-carboxylate

Numéro de catalogue: B11906604
Poids moléculaire: 192.17 g/mol
Clé InChI: MFUDNTBATXTTTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 7-hydroxy-1H-indazole-3-carboxylate is a chemical building block of significant interest in medicinal and synthetic chemistry. It belongs to the class of indazole derivatives, an emerging privileged scaffold in drug discovery due to its wide range of pharmaceutical and biological properties . The indazole core is a key structural component in several FDA-approved drugs and clinical trial candidates, featuring in molecules with diverse activities such as anticancer, antibacterial, antifungal, anti-inflammatory, and anti-Parkinson's applications . The specific substitution pattern of this compound, featuring a 7-hydroxy group and a 3-carboxylate methyl ester, makes it a versatile synthetic intermediate. The ester functional group can be utilized in further synthetic elaboration, including hydrolysis to the corresponding carboxylic acid or amide formation. The hydroxy group offers an additional site for chemical modification, allowing researchers to create a diverse library of molecules for structure-activity relationship (SAR) studies. This is particularly valuable for probing new chemical space in the search for novel bioactive compounds . While the exact research applications of this specific molecule are not fully documented in the available literature, its structure aligns with compounds used in the synthesis of more complex molecules targeting various diseases . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 7-hydroxy-2H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)8-5-3-2-4-6(12)7(5)10-11-8/h2-4,12H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUDNTBATXTTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Silico Modeling of Methyl 7-hydroxy-1H-indazole-3-carboxylate Binding: A Structural Guide to Kinase Hinge Interactions

Author: BenchChem Technical Support Team. Date: March 2026

As computational workflows in drug discovery evolve, analyzing "privileged scaffolds" like the indazole ring requires a meticulous synthesis of structural pharmacology and thermodynamic modeling. Methyl 7-hydroxy-1H-indazole-3-carboxylate (CAS: 1783523-61-4) is a highly versatile building block. Because indazole derivatives are known bioisosteres of indole, they possess a remarkable capacity to form strong donor and acceptor hydrogen bonds within the hydrophobic pockets of targeted proteins[1].

This technical guide serves as an authoritative framework for in silico scientists. By deconstructing the structural anatomy of this compound, we provide a self-validating computational methodology for predicting its binding affinity, specifically within ATP-competitive kinase inhibition—a domain where indazoles historically exhibit exceptional efficacy[2].

Pharmacophore Deconstruction & Target Rationale

Before initiating molecular docking or molecular dynamics (MD) simulations, it is critical to understand the causality of the molecule's structural components. The efficacy of Methyl 7-hydroxy-1H-indazole-3-carboxylate in kinase inhibition hinges on the precise spatial arrangement of its three primary functional groups:

  • The 1H-Indazole Core (The Hinge Binder): The core nitrogen atoms (N1 and N2) serve as a canonical hydrogen-bond donor-acceptor pair. In kinases such as ROCK1 or GSK-3β, this motif anchors the molecule to the kinase hinge region (e.g., via the backbone carbonyl and NH of Asp and Val/Leu residues)[3][4].

  • The 3-Carboxylate Methyl Ester (The Solvent Vector): Extending from the C3 position, this ester group generally projects outward toward the solvent-exposed channel of the ATP binding site. It provides steric bulk that can be synthetically modified to alter receptor selectivity and solubility[5].

  • The 7-Hydroxyl Group (The Gatekeeper Anchor): The addition of a polar -OH group at the C7 position on the benzenoid ring drastically alters the electronic landscape[6]. It introduces an additional hydrogen-bonding vector that can target gatekeeper residues or specific polar sub-pockets deep within the kinase cleft, improving binding enthalpy and target specificity.

G Ligand Methyl 7-hydroxy-1H-indazole-3-carboxylate Core 1H-Indazole Core Ligand->Core Ester 3-Carboxylate Ester Ligand->Ester Hydroxyl 7-Hydroxyl Group Ligand->Hydroxyl Hinge Kinase Hinge Region (e.g., Asp/Val) Core->Hinge Donor/Acceptor H-bonds Solvent Solvent-Exposed Channel Ester->Solvent Steric Extension Gatekeeper Gatekeeper / Polar Pocket Hydroxyl->Gatekeeper Polar Interaction

Structural mapping of indazole functional groups to specific kinase sub-pockets.

Step-by-Step In Silico Methodology

To ensure scientific integrity and predictive accuracy, every computational experiment must operate as a self-validating system. The following protocol outlines the in silico pipeline for modeling the binding of Methyl 7-hydroxy-1H-indazole-3-carboxylate to a target kinase (e.g., ROCK1 or EGFR).

Step 1: Target Protein Preparation (The Foundation)
  • Action: Retrieve a high-resolution kinase crystal structure co-crystallized with an indazole-like inhibitor (e.g., PDB ID: 3V8S for ROCK1[3] or PDB ID: 3POZ for EGFR[7]).

  • Execution: Remove crystallographic waters farther than 5 Å from the active site. Add missing hydrogen atoms.

  • Causality: Use software (e.g., Protein Preparation Wizard / Epik) to assign protonation states at a physiological pH of 7.4 ± 0.5. Why? The hinge interaction is entirely dependent on the correct tautomeric and protonation state of the aspartate/valine backbone. An incorrect protonation state will fail to predict the critical N1-H donor interaction.

Step 2: Ligand Conformational Sampling
  • Action: Generate a 3D structure of Methyl 7-hydroxy-1H-indazole-3-carboxylate.

  • Execution: Run a low-mode molecular mechanics (e.g., OPLS4) conformational search.

  • Causality: The ester group at C3 exhibits rotational freedom. Generating multiple conformers ensures the docking algorithm can test various solvent-channel orientations without getting trapped in a local energy minimum. Furthermore, the 7-OH group's dipole moment must be accurately represented for electrostatic scoring.

Step 3: Grid Generation & Molecular Docking
  • Action: Center the docking grid on the ATP-binding pocket.

  • Execution: Perform Extra Precision (XP) docking allowing full ligand flexibility while keeping the protein backbone rigid initially[8].

  • Causality: Because indazoles are known Type I, ATP-competitive inhibitors[3], constraining the grid to the native ligand's coordinates prevents irrelevant allosteric sampling, saving computational expense and reducing false positives.

Step 4: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)
  • Action: Subject the top docking pose to a 100 ns MD simulation in explicit solvent (TIP3P), followed by FEP calculations.

  • Execution: Monitor the Root Mean Square Deviation (RMSD) of the ligand and the distance of the hydrogen bonds between the indazole N1/N2 and the hinge.

  • Causality: Docking provides a static snapshot based on geometric fit. MD validates whether the 7-OH polar anchor and the hinge hydrogen bonds persist under thermodynamic fluctuations[4]. FEP calculates the relative binding free energy (

    
    ), correlating directly to experimental 
    
    
    
    values.

Workflow PrepP Protein Prep (Protonation at pH 7.4) Dock Molecular Docking (ATP-pocket Grid) PrepP->Dock PrepL Ligand Prep (Conformer Generation) PrepL->Dock MD MD Simulation (100ns) (H-bond Stability) Dock->MD Top Poses FEP Free Energy Perturbation (Affinity Prediction) MD->FEP Stable Trajectories

Computational workflow for predictive kinase hinge-binding modeling.

Quantitative Data & Expected Benchmarks

To ground the in silico workflow in practical expectations, Table 1 outlines anticipated baseline binding affinities across well-documented kinase targets based on homologous indazole studies. Table 2 summarizes the fundamental physicochemical parameters calculated to define its ADMET profile, using baseline data from the structural analog 1H-indazol-7-ol[9].

Table 1: Predicted Docking Profiles for Methyl 7-hydroxy-1H-indazole-3-carboxylate
Target KinasePDB TemplatePrimary Binding MotifExpected GlideScore (kcal/mol)Predictive Target Interaction
ROCK1 3V8SATP Hinge (Asp/Met)-8.5 to -9.2Strong bidentate H-bonds via N1/N2.
EGFR 3POZATP Hinge (Met793)-7.8 to -8.67-OH acts as an anchor in the polar sub-pocket.
GSK-3β 6TCUHinge (Asp133/Val135)-8.0 to -9.0Tridentate stabilization using the 1H-indazole core.
Table 2: Computed ADMET & Physicochemical Properties
ParameterComputed ValueRelevance in Drug Design
Molecular Weight ~192.17 g/mol Favorable for fragment-based drug design (FBDD) / lead optimization.
LogP (Lipophilicity) 1.8 - 2.2Ideal balance for membrane permeability and aqueous solubility.
H-Bond Donors 2 (N1-H, 7-OH)Crucial for target anchoring; adheres to Lipinski's Rule of 5.
H-Bond Acceptors 4 (N2, O-ester, O-OH)Promotes interactions with solvent-exposed backbones.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.

Conclusion

Methyl 7-hydroxy-1H-indazole-3-carboxylate represents a highly optimized starting point for structure-based drug design. By rigorously applying protein preparation rules, targeted grid generation, and extensive thermodynamic validation (MD/FEP), researchers can confidently map the multi-point binding interactions—specifically leveraging the 1H-indazole core for hinge binding and the 7-OH group for deep-pocket anchoring. Following this self-validating framework ensures that subsequent synthetic derivatives are guided by highly accurate predictive energetics.

References

Sources

Methodological & Application

Introduction: Elucidating the Bioactivity of Methyl 7-hydroxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Cellular Characterization of Novel Indazole Compounds.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anti-tumor, anti-inflammatory, and analgesic properties. The introduction of novel derivatives, such as Methyl 7-hydroxy-1H-indazole-3-carboxylate, presents both an opportunity and a challenge: to systematically characterize its biological effects and identify its mechanism of action.

This guide, designed for researchers in drug discovery and chemical biology, outlines a strategic, multi-tiered approach to determine the cellular activity of a novel small molecule. Instead of focusing on a single, predetermined target, we present a workflow that begins with broad phenotypic screening to identify a compound's general impact on cell health and morphology, followed by more focused assays to dissect its effects on specific cellular pathways and to ultimately identify its molecular target. This structured approach ensures a thorough and unbiased characterization, mitigating the risk of overlooking unexpected activities.

The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind key steps. This ensures that the generated data is robust, reproducible, and provides a solid foundation for further investigation.

Tier 1: Initial Phenotypic Screening for Bioactivity Assessment

The primary goal of this initial phase is to cast a wide net to determine if Methyl 7-hydroxy-1H-indazole-3-carboxylate exhibits any biological activity and to establish a therapeutically relevant concentration range. This is achieved by assessing its general impact on cell viability and morphology.

Protocol 1: Cell Viability and Cytotoxicity Assessment using a Luminescent ATP Assay

Rationale: The quantification of adenosine triphosphate (ATP) is a direct and highly sensitive indicator of metabolically active, viable cells. A decrease in cellular ATP is a hallmark of cytotoxicity or cytostatic effects. This assay is crucial for generating a dose-response curve and determining the half-maximal inhibitory concentration (IC50), a key parameter for all subsequent experiments.

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Data Acquisition A 1. Harvest and count cells B 2. Seed cells into a 96-well white, clear-bottom plate A->B C 3. Incubate overnight (37°C, 5% CO2) to allow for cell attachment B->C D 4. Prepare serial dilutions of Methyl 7-hydroxy-1H-indazole-3-carboxylate E 5. Add compound dilutions to wells (include vehicle control) D->E F 6. Incubate for desired time (e.g., 24, 48, 72 hours) E->F G 7. Equilibrate plate and reagents to room temperature H 8. Add luminescent ATP reagent to each well G->H I 9. Incubate for 10 minutes at room temperature H->I J 10. Read luminescence on a plate reader I->J G cluster_0 Cell Seeding & Treatment cluster_1 Data Acquisition A 1. Seed cells in a 96-well plate and incubate overnight B 2. Treat with compound dilutions (including vehicle and positive controls) A->B C 3. Incubate for the desired duration (e.g., 6, 12, 24 hours) B->C D 4. Equilibrate plate and reagent to room temperature E 5. Add Caspase-Glo® 3/7 Reagent to each well D->E F 6. Incubate for 1-2 hours at room temperature E->F G 7. Read luminescence F->G G cluster_0 No Compound cluster_1 With Compound A Energy Donor (NanoLuc®-Target Fusion) B Fluorescent Tracer (Energy Acceptor) A->B BRET Signal (High) C Energy Donor (NanoLuc®-Target Fusion) D Fluorescent Tracer (Displaced) C->D BRET Signal (Low) E Test Compound (Bound to Target) C->E

High-Throughput In Vitro Kinase Assay Protocol for Methyl 7-hydroxy-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of ATP-Competitive Kinase Inhibitors Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Abstract & Scientific Rationale

Methyl 7-hydroxy-1H-indazole-3-carboxylate (CAS: 1783523-61-4) is a highly versatile building block widely utilized in the synthesis of potent targeted kinase inhibitors. By elaborating on the 3-carboxylate or the 7-hydroxy positions, medicinal chemists generate functionalized 1H-indazole-3-carboxamide libraries. These derivatives represent a privileged class of ATP-competitive inhibitors with proven efficacy against key oncogenic and neurological targets, including GSK-3β, PAK1, and various receptor tyrosine kinases (RTKs)[1].

The structural supremacy of the indazole core lies in its ability to anchor tightly within the highly conserved kinase hinge region. Specifically, the N1 and N2 nitrogen atoms of the indazole ring, along with the 3-carboxamide substituent, often form robust bidentate or tridentate hydrogen-bonding networks with the backbone atoms of the hinge (e.g., interacting directly with the Asp and Val backbone residues)[2]. Because these compounds directly compete with endogenous ATP, precise in vitro pharmacological profiling requires an assay capable of mimicking physiological ATP concentrations without signal interference.

This application note provides a comprehensively designed, high-throughput luminescent ADP-Glo™ kinase assay protocol. By measuring ADP production rather than ATP depletion, this system ensures extreme sensitivity and enables robust enzymatic profiling, determination of half-maximal inhibitory concentrations (


), and the subsequent calculation of absolute binding affinities (

) using the Cheng-Prusoff relationship.

BindingMechanism Hinge Kinase Hinge Region (e.g., Asp133, Val135) Indazole Indazole-3-Carboxamide Core (N1, N2, Carboxamide H-Bonds) Indazole->Hinge Anchor Interactions ATP Endogenous ATP Molecule Indazole->ATP Competitive Displacement ATP->Hinge Physiological Binding

Fig 1: ATP-competitive displacement by indazole core at the kinase hinge region.

Experimental Design and Causality (E-E-A-T)

The Choice of ADP-Glo™ Assay

To profile potent indazole-based inhibitors, the ADP-Glo™ Kinase Assay (Promega) is utilized. Traditional fluorescent or radioactive assays face limitations regarding substrate versatility and ATP concentration caps. The luminescent ADP-Glo method allows the use of ATP at concentrations up to 1 mM, which is strictly necessary for accurately assessing true ATP-competitive behavior against kinases exhibiting high


 values for ATP[3]. The protocol works in two distinct steps:
  • The kinase reaction produces ADP.

  • Unreacted ATP is depleted, and the generated ADP is converted back into ATP, which drives a luciferase reaction to produce a luminescent signal positively correlated with kinase activity[4].

Kinetic Considerations & The Cheng-Prusoff Equation

Reporting an


 value without context is scientifically incomplete because 

shifts based on the ATP concentration used in the assay. For an ATP-competitive indazole inhibitor, the absolute affinity (

) must be mathematically derived using the Cheng-Prusoff equation[5]:


Causality Check: To maximize assay sensitivity while maintaining physiological relevance, the concentration of ATP in the reaction buffer should be set at or near its apparent


 for the selected kinase. If 

, then

. This deliberate experimental design ensures the mathematical assumptions required for Cheng-Prusoff conversion are satisfied[5].

Materials and Reagents Table

ComponentFunctionWorking ConcentrationNotes
Methyl 7-hydroxy-1H-indazole-3-carboxylate Derivatives Test Inhibitor10 pM – 10 µMPrepared in 100% DMSO, diluted in buffer.
Purified Target Kinase (e.g., GSK-3β, LRRK2)Enzyme1–5 nMTitrate beforehand to determine the linear range.
Substrate Peptide/Protein Phosphorylation Target

Verify optimal concentration for specific kinase.
Ultra-Pure ATP Phosphate DonorSet to

Must be ultra-pure to prevent ADP background contamination[6].
Kinase Reaction Buffer Reaction Matrix1X40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.
ADP-Glo™ Reagent ATP Depletion1XTerminates reaction and destroys unreacted ATP[3].
Kinase Detection Reagent Signal Generation1XConverts ADP

ATP; drives Luciferase reaction[4].

Step-by-Step Assay Protocol

This procedure is optimized for a 384-well white, flat-bottom microplate format (e.g., Corning #3673) with a total starting kinase reaction volume of 5 µL[4].

Step 1: Compound Dilution & Plate Preparation

Logic: Avoid compound aggregation and false inhibition by normalizing DMSO concentration across all wells.

  • Prepare Master Stocks: Dissolve indazole derivatives in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Buffer Transfer: Dilute the DMSO stocks 1:100 in 1X Kinase Reaction Buffer. This yields a 4X working solution of the inhibitor with a final DMSO concentration of 1% (which dilutes to 0.25% in the final reaction—well below the threshold for kinase denaturation).

  • Dispense: Add 1.25 µL of the 4X inhibitor solution to the designated wells of the 384-well plate.

Step 2: Enzyme Pre-Incubation

Logic: Pre-incubation allows equilibrium binding of the inhibitor to the enzyme prior to substrate competition.

  • Prepare a 4X solution of the Target Kinase in 1X Reaction Buffer.

  • Add 1.25 µL of the 4X Kinase to the wells containing the inhibitor.

  • Control Wells: Include "No Enzyme" controls (1.25 µL buffer) for background calculation, and "Vehicle" controls (0.25% DMSO) for maximum activity.

  • Incubate the plate at room temperature (25°C) for 15–30 minutes to facilitate indazole-hinge binding[2].

Step 3: Kinase Reaction Initiation
  • Prepare a 2X Substrate/ATP mix in 1X Reaction Buffer. The ATP concentration should be

    
     the desired final concentration (target 
    
    
    
    ).
  • Initiate the reaction by adding 2.5 µL of the 2X Substrate/ATP mix to all wells.

  • Briefly centrifuge the plate (1000 rpm, 1 min) to ensure mixing.

  • Incubate at room temperature for 60 minutes.

Step 4: Luminescent Detection Phase

Logic: Strict adherence to volume ratios (Reaction : ADP-Glo : Detection = 1:1:2) is required for full conversion of ADP to light[4].

  • Halt Reaction: Add 5 µL of the ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This step depletes all remaining background ATP[3].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells.

  • Incubate in the dark for 30 minutes at room temperature.

  • Read: Measure luminescence using a multi-mode plate reader (e.g., integration time of 0.5–1 second per well).

AssayWorkflow Step1 1. Reaction Prep (Enzyme + Indazole Inhibitor) Step2 2. Initiation (Add Substrate + ATP) Step1->Step2 Step3 3. ATP Depletion (Add ADP-Glo Reagent) Step2->Step3 Step4 4. Detection Reagent (ADP -> ATP -> Light) Step3->Step4 Step5 5. Luminescence Readout (IC50 Calculation) Step4->Step5

Fig 2: Step-by-step universal workflow for luminescent ADP detection.

Data Analysis and Self-Validating Quality Controls

To confidently identify lead molecules derived from the Methyl 7-hydroxy-1H-indazole-3-carboxylate scaffold, data must be rigorously subjected to quality control metrics.

Determining the Z'-Factor

To validate the reliability and dynamic range of the assay day-to-day, calculate the Z'-factor using the Vehicle controls (Maximum signal,


) and the No-Enzyme controls (Minimum signal, 

).


An assay yielding a Z'-factor > 0.7 indicates an excellent, high-throughput ready assay system[7].

Analyzing Indazole Potency Metrics
  • Calculate % Activity: Normalize the raw Relative Light Units (RLU) for each well using the formula:

    
    
    
  • Curve Fitting: Plot % Activity against the log[Inhibitor] concentration. Use non-linear regression (4-parameter logistic curve) to calculate the

    
     and the Hill Slope.
    
  • Derive

    
    :  Finally, insert the empirically generated 
    
    
    
    and your known [ATP] and ATP
    
    
    into the Cheng-Prusoff equation[5] to report the absolute equilibrium binding constant (
    
    
    ) of the indazole-derivative.
Data Interpretation Matrix
MetricExpected Value for Strong LeadInterpretation
Z'-Factor

Validates that the assay window is broad enough to separate signal from noise reliably[7].
Hill Slope

A slope near 1.0 confirms a 1:1 stoichiometric binding event at the ATP hinge pocket.

/

Ratio
Correlates with ATP loadConfirms competitive kinetics. A true ATP-competitive indazole will shift

if [ATP] is increased[5].

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). PharmacologyCanada.org. Available at: [Link][5]

  • ADP-Glo™ Kinase Assay: A Luminescent ADP Detection System. Promega UK. Available at:[Link][7]

  • Tanega C, et al. Comparison of bioluminescent kinase assays using substrate depletion and product formation. Assay Drug Dev Technol. Available at:[Link][4]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. ResearchGate. Available at:[Link][1]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity. PMC / NIH. Available at:[Link][2]

Sources

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 7-Hydroxy-Indazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in modern drug discovery.[1] Its structural resemblance to endogenous purines, such as adenine, allows it to function as a versatile pharmacophore, engaging with a multitude of biological targets through various non-covalent interactions.[2] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4][5][6][7]

Within this important class of molecules, analogs featuring a hydroxyl group at the 7-position (7-hydroxy-indazoles) have garnered significant attention. The 7-hydroxy moiety is not merely a passive substituent; it is a critical functional group that can profoundly influence a molecule's biological activity and pharmacokinetic profile. By acting as both a hydrogen bond donor and acceptor, it can form key interactions with amino acid residues in target proteins, such as the hinge region of kinases, thereby anchoring the inhibitor and enhancing potency. This guide provides an in-depth analysis of the structure-activity relationships of 7-hydroxy-indazole analogs, complete with detailed protocols for their synthesis and biological evaluation.

Part 1: The Strategic Importance of the 7-Hydroxy-Indazole Core

The therapeutic versatility of the indazole framework stems from its unique electronic properties and its capacity for substitution at multiple positions.[4][5] The introduction of a hydroxyl group at the C7-position adds a crucial layer of functionality, directly impacting target binding and drug-like properties.

Key Biological Targets: Derivatives of the indazole scaffold have shown efficacy against a wide range of targets. Notable examples include:

  • Protein Kinases: Many indazole-based compounds are potent kinase inhibitors, targeting enzymes like Glycogen Synthase Kinase 3β (GSK3β), p21-activated kinase 1 (PAK1), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][4][8] The FDA-approved drug Axitinib, a VEGFR inhibitor, features an indazole core.[9][7]

  • Histone Deacetylases (HDACs): Certain indazole analogs have been developed as HDAC inhibitors, which are a promising class of anticancer agents.[10]

  • DNA Gyrase: Novel indazole derivatives have been identified as inhibitors of bacterial DNA gyrase, conferring potent antibacterial activity, including against multi-drug resistant strains.

  • Poly (ADP-ribose) polymerase (PARP): The approved anticancer drug Niraparib is a PARP inhibitor built around an indazole scaffold.[7]

The 7-hydroxy group often plays a pivotal role in the binding of these analogs to their respective targets, making this scaffold a fertile ground for SAR exploration.

Part 2: Decoding the Structure-Activity Relationship (SAR) Landscape

The systematic modification of a lead compound and the subsequent evaluation of its biological activity are the cornerstones of medicinal chemistry. For the 7-hydroxy-indazole scaffold, SAR studies typically explore substitutions at the N1, C3, and the remaining positions on the benzene ring (C4, C5, C6).

Caption: General SAR landscape for the 7-hydroxy-indazole scaffold.

  • The 7-Hydroxy Group: This group is often critical for activity. In kinase inhibition, for example, it can form a hydrogen bond with the backbone amide of a hinge region residue, a common binding motif for Type I and II kinase inhibitors. Its presence also tends to increase aqueous solubility compared to an unsubstituted analog.

  • N1-Position Substitution (R¹): The N1 position is frequently substituted to explore the solvent-exposed region of a binding pocket.

    • Causality: Introducing groups like benzyl or substituted phenyl rings can lead to additional hydrophobic or π-stacking interactions, significantly boosting potency.[11] Small alkyl groups can enhance cell permeability and oral bioavailability. The choice of substituent here is critical for modulating the overall physicochemical properties of the analog.

  • C3-Position Substitution (R³): This position points directly into the core of many binding sites and is arguably the most critical for directing activity and selectivity.

    • Causality: Functional groups like amides, ureas, or other heterocycles at C3 can form specific hydrogen bonds and electrostatic interactions with the target protein. For instance, the 1H-indazole-3-carboxamide scaffold is a well-established and potent inhibitor of PAK1 kinase.[1] The nature of the R³ group dictates the specific target class the analog is likely to inhibit.

  • C4, C5, C6-Position Substitution (R⁴, R⁵, R⁶): Modifications on the benzene portion of the scaffold are used to fine-tune the molecule's properties.

    • Causality: The addition of small, electron-withdrawing groups like halogens (F, Cl) can modulate the pKa of the indazole nitrogens and enhance binding affinity through halogen bonding.[4] Larger groups can be used to improve selectivity by sterically blocking binding to off-target proteins or to block sites of metabolism, thereby improving the pharmacokinetic profile.

Data Presentation: SAR of 7-Hydroxy-Indazole Analogs as PAK1 Inhibitors

The following table summarizes representative SAR data for a series of hypothetical 7-hydroxy-indazole analogs evaluated for their inhibitory activity against PAK1 kinase. This data is illustrative of the principles described above.

Compound IDR¹ (N1-Position)R³ (C3-Position)R⁵ (C5-Position)PAK1 IC₅₀ (nM)
1a H-CONH₂H5,200
1b -CH₃-CONH₂H1,800
1c Benzyl-CONH₂H250
1d Benzyl-COOHH>10,000
1e Benzyl-CONH-phenylH85
1f Benzyl-CONH-phenylF40

Analysis:

  • Baseline Activity (1a): The unsubstituted 7-hydroxy-indazole-3-carboxamide shows weak activity.

  • N1-Substitution (1b, 1c): Alkylation (1b) and benzylation (1c) at the N1 position progressively increase potency, with the benzyl group likely forming favorable hydrophobic interactions.

  • C3-Amide Importance (1d, 1e): Replacing the C3-carboxamide with a carboxylic acid (1d) abolishes activity, highlighting the importance of the amide as a key interacting group. Extending the amide with a phenyl ring (1e) further enhances potency.

  • Benzene Ring Substitution (1f): Adding a fluorine atom at the C5-position (1f) doubles the activity, likely due to favorable electronic effects or additional interactions within the binding pocket.

Part 3: Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel 7-hydroxy-indazole analogs.

Protocol 1: Synthesis of N1-Benzyl-5-fluoro-7-hydroxy-1H-indazole-3-carboxamide (Analog of 1f)

This protocol outlines a representative multi-step synthesis. Researchers should perform appropriate literature searches for specific reaction optimizations.

Synthesis_Workflow Start 2,3-Difluoro-6-nitrotoluene Step1 Step 1: Oxidation (KMnO₄) Forms carboxylic acid Start->Step1 Step2 Step 2: Esterification (MeOH, H₂SO₄) Protects acid Step1->Step2 Step3 Step 3: Nucleophilic Substitution (Benzylamine) Displaces 2-fluoro Step2->Step3 Step4 Step 4: Reductive Cyclization (Fe, AcOH) Forms indazole ring, reduces nitro Step3->Step4 Step5 Step 5: Hydrolysis (LiOH) Deprotects ester Step4->Step5 Step6 Step 6: Amidation (HBTU, NH₄Cl) Forms primary amide Step5->Step6 Final Final Product: N1-Benzyl-5-fluoro-7-hydroxy- 1H-indazole-3-carboxamide Step6->Final

Caption: Synthetic workflow for a representative 7-hydroxy-indazole analog.

Step-by-Step Methodology:

  • Step 1: Oxidation of Starting Material:

    • To a solution of 2,3-difluoro-6-nitrotoluene in aqueous pyridine, add potassium permanganate (KMnO₄) portion-wise at 80°C.

    • Causality: KMnO₄ is a strong oxidizing agent that converts the benzylic methyl group to a carboxylic acid, a necessary handle for later functionalization.

    • Monitor the reaction by TLC. Upon completion, filter the hot solution to remove manganese dioxide, and acidify the filtrate to precipitate the product, 2,3-difluoro-6-nitrobenzoic acid.

  • Step 2: Ester Protection:

    • Reflux the acid from Step 1 in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

    • Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent amination and cyclization steps.

    • Remove the solvent under reduced pressure, and purify the resulting ester by column chromatography.

  • Step 3: Nucleophilic Aromatic Substitution:

    • Dissolve the methyl ester from Step 2 in DMSO. Add benzylamine and heat the reaction to 100°C.

    • Causality: The nitro group strongly activates the aromatic ring towards nucleophilic substitution. Benzylamine displaces the fluorine atom at the 2-position, which is more activated than the 3-position, to set up the precursor for cyclization.

    • Monitor by LC-MS. After completion, perform an aqueous workup and purify the product.

  • Step 4: Reductive Cyclization:

    • Suspend the product from Step 3 in a mixture of acetic acid and ethanol. Add iron powder and heat to reflux.

    • Causality: Iron in acetic acid is a classic reagent for the reduction of a nitro group to an amine. The newly formed amine then undergoes spontaneous intramolecular cyclization onto the adjacent ester carbonyl, forming the desired 7-hydroxy-indazole ring system.

    • Filter the reaction mixture to remove iron salts, neutralize, and extract the product.

  • Step 5: Saponification (Ester Hydrolysis):

    • Treat the indazole ester from Step 4 with lithium hydroxide (LiOH) in a THF/water mixture at room temperature.

    • Causality: The methyl ester is hydrolyzed back to the carboxylic acid to prepare for the final amidation step.

    • Acidify the reaction mixture to precipitate the carboxylic acid product.

  • Step 6: Amidation:

    • Dissolve the carboxylic acid from Step 5 in DMF. Add a peptide coupling reagent (e.g., HBTU), a base (e.g., DIPEA), and ammonium chloride. Stir at room temperature.

    • Causality: HBTU activates the carboxylic acid, allowing for efficient formation of the primary amide upon reaction with ammonia (from NH₄Cl and base).

    • Purify the final compound by preparative HPLC to yield the target molecule. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro PAK1 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ value of a test compound against a protein kinase.

Assay_Workflow cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Compound_Prep 1. Prepare serial dilution of test compound in DMSO Reagent_Prep 2. Prepare Kinase Buffer, PAK1 Enzyme, Substrate, and ATP solutions Mix 3. Add enzyme, substrate, and compound to 384-well plate Reagent_Prep->Mix Incubate1 4. Pre-incubate for 10 min at room temperature Mix->Incubate1 Initiate 5. Initiate reaction by adding ATP solution Incubate1->Initiate Incubate2 6. Incubate for 60 min at 30°C Initiate->Incubate2 Stop_Detect 7. Add Kinase-Glo® Reagent (Stops reaction, generates light) Incubate2->Stop_Detect Incubate3 8. Incubate for 10 min at room temperature Stop_Detect->Incubate3 Read 9. Read luminescence on a plate reader Incubate3->Read Analyze 10. Normalize data and fit to a dose-response curve to determine IC₅₀ Read->Analyze

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., starting at 100 µM) in 100% DMSO. Include DMSO-only wells for 100% activity control and a known potent inhibitor for 0% activity control.

  • Reaction Setup (in a 384-well plate):

    • To each well, add 5 µL of kinase buffer containing recombinant PAK1 enzyme and a suitable peptide substrate.

    • Add 50 nL of the serially diluted compound from the DMSO plate using a pin tool or acoustic dispenser.

    • Self-Validation: The inclusion of positive (no inhibitor) and negative (known inhibitor) controls on every plate is essential to validate assay performance.

  • Kinase Reaction:

    • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of kinase buffer containing ATP at a concentration close to its Km value for the enzyme.

    • Causality: Initiating the reaction with ATP ensures that the inhibitor has an opportunity to bind to the enzyme first. Using ATP at its Km value provides a sensitive measure of competitive inhibition.

    • Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent (Promega) to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces a luminescent signal proportional to the amount of ATP remaining.

    • Causality: Active kinase consumes ATP. Therefore, potent inhibitors will result in less ATP consumption and a higher luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a suitable plate reader.

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The 7-hydroxy-indazole scaffold is a highly valuable starting point for the design of potent and selective modulators of various biological targets. The 7-hydroxy group provides a key interaction point that can significantly enhance binding affinity, while the N1 and C3 positions offer rich opportunities for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. The systematic application of the synthetic and bioassay protocols outlined in this guide enables the efficient exploration of the SAR landscape, accelerating the identification of promising new therapeutic candidates for a range of human diseases.

References

  • Lee, S. H., et al. (2012). Structure-activity relationship of the 7-hydroxy benzimidazole analogs as glycogen synthase kinase 3β inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(5), 1891-1894. [Link]

  • Wang, Y., et al. (2020). Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. RSC Medicinal Chemistry, 11(9), 1036-1045. [Link]

  • Rodriguez-Villar, K., et al. (2019). Principally structure-activity relationship features derived from compounds tested. ResearchGate. [Link]

  • Kamal, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 405-423. [Link]

  • Ansari, M. F., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Ahmad, I., et al. (2022). A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate. [Link]

  • Khan, I., et al. (2024). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Chen, J. J., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 11(38), 23533-23548. [Link]

  • ResearchGate. (n.d.). Synthesis of indazole derivatives 7–26. ResearchGate. [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Penafiel, V., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(10), 1615-1619. [Link]

  • ResearchGate. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(5), 108-115. [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Padhy, G. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 7-hydroxy-1H-indazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 7-hydroxy-1H-indazole-3-carboxylate . Synthesizing substituted indazole-3-carboxylates introduces complex chemoselectivity challenges due to the highly amphoteric and tautomeric nature of the indazole core. This guide is curated for synthetic chemists and drug development professionals, providing mechanistic troubleshooting, empirical quantitative data, and robust standard operating procedures.

Quantitative Yield Analysis by Synthetic Route

To select the most robust synthesis method, it is crucial to analyze how the starting material responds to different esterification environments. The data below summarizes the typical recovery and chemoselectivity profiles observed across multiple esterification modalities.

Synthetic Route / Reagent SystemTarget Conversion YieldChemoselectivityPrimary Cause of Yield Loss

+ Anhydrous Methanol
90–95% Excellent Trace ester hydrolysis if aqueous workup is too basic[1].
Fischer Esterification (

+ MeOH)
40–60%GoodAmphoteric buffering of the acid catalyst; equilibrium limitations.
Alkylation (

+

/ DMF)
< 10%PoorRampant over-alkylation at the N1, N2, and 7-O positions[2].
TMS-Diazomethane / MeOH70–85%ModerateUnwanted N-methylation due to the high electrophilicity of the reagent.
Validated Methodology: Thionyl Chloride-Mediated Esterification

Based on the quantitative superiority of acyl chloride intermediate generation, the thionyl chloride (


) pathway is the definitive choice for converting 7-hydroxy-1H-indazole-3-carboxylic acid into its methyl ester. This protocol embeds causality into every procedural step to ensure self-validation.

Reagents Required:

  • 7-hydroxy-1H-indazole-3-carboxylic acid (CAS: 1337882-49-1)[3]

  • Anhydrous Methanol (

    
    )
    
  • Thionyl Chloride (

    
    )
    
  • Saturated aqueous

    
    
    
  • Ethyl Acetate (EtOAc)

Step-by-Step Protocol:

  • Initiation (Suspension): Suspend 7-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10 mL/g of substrate) in a flame-dried round-bottom flask under an inert atmosphere.

    • Causality Check: The starting material is notoriously insoluble in cold methanol[3]. Do not add co-solvents; the suspension is expected.

  • Activation (In-situ Acyl Chloride Formation): Cool the suspension to 0 °C using an ice bath. Add

    
     (3.0–5.0 eq) slowly and dropwise.
    
    • Causality Check: The dropwise addition controls the vigorous exothermic reaction and limits the violent evolution of

      
       and 
      
      
      
      gases. The low temperature prevents unwanted side reactions and splashing[1].
  • Propagation (Reflux): Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to 50–65 °C. Stir continuously for 1.5 to 12 hours.

    • Causality Check: As the acid converts into the highly electrophilic acyl chloride intermediate, it rapidly reacts with methanol to form the ester. The reaction mixture will typically transition from a suspension into a clear, homogeneous solution as the ester product dissolves[4].

  • Termination: Monitor the reaction via LC-MS or TLC. Once the starting material is entirely consumed, concentrate the mixture under reduced pressure to rigorously strip away excess methanol and residual

    
     volatiles.
    
  • Isolation (pH Optimization): Resuspend the crude residue in EtOAc. Carefully quench and neutralize by adding saturated aqueous

    
     dropwise until the pH reaches exactly 7.0–7.5 .
    
    • Causality Check (Critical): Avoid making the solution too basic (pH > 8.5). The 7-hydroxyl group has a pKa of ~9.0. If deprotonated, the resulting phenoxide species will partition into the aqueous waste layer, destroying your isolated yield[1].

  • Extraction: Separate the organic layer, extract the aqueous layer twice more with EtOAc, dry over anhydrous

    
    , and evaporate to yield the purified Methyl 7-hydroxy-1H-indazole-3-carboxylate.
    

G1 SM 7-hydroxy-1H-indazole-3-carboxylic acid (Poorly Soluble) Step1 Suspend in Anhydrous MeOH at 0 °C SM->Step1 Step2 Dropwise Addition of SOCl2 (In-situ Acyl Chloride Formation) Step1->Step2 Step3 Reflux (65 °C) for 1.5 - 12h Step2->Step3 Prod Methyl 7-hydroxy-1H-indazole-3-carboxylate (>90% Yield) Step3->Prod

Workflow for thionyl chloride-mediated esterification of indazole-3-carboxylic acids.

Troubleshooting & FAQs

Q1: Why did my yield drop to <10% when I used Methyl Iodide (


) and a base to esterify the carboxylic acid? 
Indazoles are highly tautomeric. When utilizing a base like potassium carbonate alongside an alkylating agent like 

, the indazole core's nitrogen atoms (N1 and N2) become highly nucleophilic. Furthermore, the 7-hydroxyl group is easily deprotonated. This combination results in severe chemoselectivity failure, producing a complex mixture of N1-methyl, N2-methyl, and 7-methoxy artifacts instead of the selective C3-methyl ester[2].

Q2: The reaction mixture using


/MeOH remains a heavy suspension. Is the synthesis failing? 
Not necessarily. 7-hydroxy-1H-indazole-3-carboxylic acid is a highly polar, rigid molecule with exceptionally poor solubility in cold solvent[3]. As the reaction progresses upon heating (50–65 °C), the conversion into the ester heavily increases the compound's solubility, which will gradually turn the suspension into a homogenous solution[4]. If it remains persistently cloudy after 4 hours of reflux, verify the quality of your anhydrous methanol; trace water will hydrolyze the intermediate acyl chloride back to the insoluble starting acid.

Q3: I used Fischer Esterification (


 in MeOH) but the reaction stalled at 50% conversion. How do I push the equilibrium? 
The indazole core is amphoteric; the nitrogens act as weak bases that can buffer the sulfuric acid catalyst, slowing the protonation of the carboxylic acid oxygen. Additionally, Fischer esterification produces water as a byproduct, which shifts the equilibrium backward. You can push the reaction forward by using Soxhlet extraction with molecular sieves to pull water from the refluxing methanol, but transitioning to the 

method is vastly more efficient for yielding >90%[1].

Q4: How do I prevent product loss during the aqueous workup? The presence of the 7-hydroxyl group introduces a critical vulnerability during workup. If you neutralize the crude reaction mixture with a strong base (e.g.,


) or indiscriminately dump 

into the funnel, you risk exceeding pH 8.5. This will deprotonate the 7-OH group, converting your organic-soluble product into a water-soluble salt. Strictly neutralize to pH 7.0–7.5 to keep the molecule globally neutral and locked in the ethyl acetate phase[1].

G2 Problem Yield Issue Detected Detect Analyze via LC-MS / NMR Problem->Detect Unreacted Unreacted Starting Material (Stalled Conversion) Detect->Unreacted OverAlk N- / O- Methylated Byproducts (Loss of Chemoselectivity) Detect->OverAlk Sol1 Verify anhydrous MeOH Increase SOCl2 equivalents Unreacted->Sol1 Sol2 Abandon MeI / Base reagents Use acidic esterification (SOCl2) OverAlk->Sol2

Troubleshooting logic tree for yield optimization and side-product mitigation.

References
  • [2] Diva-Portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at:[Link]

  • Sigma-Aldrich (CN). 7-hydroxy-1H-indazole-3-carboxylic acid. Available at: [Link]

  • [4] PubMed Central (PMC). Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2. Available at:[Link]

Sources

Side reactions in the synthesis of 7-hydroxy-1H-indazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthetic Core Technical Support Center , tailored specifically for researchers and drug development professionals. As a Senior Application Scientist, I have designed this hub to help you troubleshoot the complex, multi-functional reactivity landscape of 7-hydroxy-1H-indazole-3-carboxylates .

Because this scaffold features three highly reactive domains—a C7 phenolic hydroxyl, a tautomeric N1/N2 pyrazole core, and a base-sensitive C3-carboxylate—untargeted synthetic approaches often devolve into a chaotic mixture of regioisomers, hydrolyzed byproducts, and degraded materials.

Below, we establish the causality behind these side reactions and provide self-validating methodologies to secure total regiocontrol.

System Diagnostics: The Reactive Landscape

G SM 7-Hydroxy-1H-indazole- 3-carboxylate O_Alk O-Alkylated Product (C7-O-R) SM->O_Alk Unprotected C7-OH Basic Conditions N2_Alk N2-Alkylated Regioisomer (Sterically Hindered N1) SM->N2_Alk K2CO3 / DMF or Bulky C7 Group Hydro Hydrolysis & Decarboxylation (C3 Loss) SM->Hydro Trace H2O Strong Base + Heat N1_Alk N1-Alkylated Product (Target Scaffold) SM->N1_Alk 1. O-Protection 2. NaH / THF

Reaction pathways and competitive side reactions of 7-hydroxy-1H-indazole-3-carboxylates.

Troubleshooting Guides & FAQs

Q1: Why am I observing massive amounts of O-alkylation instead of N-alkylation when treating my starting material with an alkyl halide? A1: You are falling victim to the pKa hierarchy of the indazole system. The C7 hydroxyl group is highly nucleophilic and its proton is more acidic (pKa ~9-10) than the indazole N-H (pKa ~14). Consequently, basic conditions will preferentially deprotonate the hydroxyl group to form a phenoxide-like anion, triggering rapid O-alkylation. Correction: The 7-OH must be masked prior to N-alkylation. A standard strategy is protecting it as a benzyl ether (forming 7-benzyloxy-1H-indazole-3-carboxylate)[1]. This removes the nucleophilic oxygen from the equation, allowing you to force the electrophile onto the nitrogen core.

Q2: I have protected my 7-OH group, but my N-alkylation still yields a 1:1 mixture of N1 and N2 regioisomers. How do I force N1-selectivity? A2: Indazole N-alkylation regiochemistry is governed by the choice of base, solvent, and internal chelation[2][3]. If you are using potassium carbonate (


) or cesium carbonate (

) in a polar aprotic solvent like DMF, you are generating solvent-separated ion pairs that afford poor steric discrimination, often yielding mixtures or favoring N2 due to the steric bulk of the C7-substituent[2][4]. Correction: Switch your system to Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) . The

cation coordinates simultaneously with the N2 atom and the carbonyl oxygen of the C3-carboxylate. This tight "sodium-chelated intermediate" acts as a thermodynamic shield over the N2 position, forcing the electrophile to attack the unhindered N1 nitrogen exclusively (>95% N1-selectivity)[2][5].

Q3: During the alkylation workup, my LC-MS shows a major peak at[M-32] or [M-76]. Am I losing my C3 ester group? A3: Yes. You are observing ester saponification (loss of


, mass -32) followed by immediate thermal decarboxylation (loss of 

, mass -44)[6]. Indazole-3-carboxylates are highly susceptible to hydrolysis if trace water is present alongside strong bases. Correction: Solvents like DMF and DMSO are notoriously hygroscopic. Use exclusively flame-dried glassware and strictly anhydrous THF (water content <50 ppm). Avoid aqueous alkaline washes during your workup.

Q4: My cyclization from an


-diazo-

-ketoester to form the indazole core is failing, resulting in a black tar. What is going wrong?
A4: Cyclization of hydrazine or diazo precursors requires the intermediate hydrazone to be structurally pre-organized in the E-isomer configuration[7]. Traditional thermal or UV-driven Z-to-E isomerizations often cause substrate degradation (tarring) before cyclization can occur. Correction: Utilize heterogeneous single-atom catalysts (like

on

). The platinum center simultaneously coordinates the diazo N=N bond and the ester carbonyl, forcing a highly stereoselective hydrogenation directly into the E-hydrazone, which spontaneously cyclizes into the 1H-indazole core without external heating[7].

Quantitative Data: Condition-Dependent Product Distribution

The following data summarizes the expected trajectory of a 7-protected-1H-indazole-3-carboxylate subjected to various alkylation environments.

Base / Solvent SystemCatalyst / Cation EffectMain Mechanistic DriverPredicted N1 : N2 RatioRisk of Ester Hydrolysis
NaH / THF (Anhydrous)

Chelation
Rigid coordination blocks N2> 95 : 5 Low

/ DMF
NoneSolvent-separated ion pairs40 : 60 Moderate (Hygroscopic)

/ Dioxane

interactions
Weak NCI favoring N180 : 20 Low
NaOH /

Aqueous HydroxideNucleophilic Acyl SubstitutionN/A (Decarboxylates)Critical

Self-Validating Experimental Protocol

Regioselective N1-Alkylation of 7-Benzyloxy-1H-indazole-3-carboxylate

This optimized protocol utilizes the sodium-chelation effect to enforce N1-alkylation while preserving the base-sensitive C3-carboxylate[2][5].

Materials Required:

  • Methyl 7-benzyloxy-1H-indazole-3-carboxylate (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide/electrophile (1.5 equiv)

  • Anhydrous THF (Karl Fischer titration verified <50 ppm

    
    )
    

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen (

    
    ) three times.
    
  • Substrate Solubilization: Dissolve the starting indazole (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration. Cool the vessel to 0 °C using an ice bath.

  • Deprotonation (Self-Validation Checkpoint 1): Add the NaH (1.2 equiv) portion-wise. Validation: Observe the evolution of

    
     gas. Do not proceed until bubbling has completely ceased (approx. 30 minutes at 0 °C, then 30 minutes at room temperature). The cessation of gas visually confirms the complete generation of the critical sodium-chelated N-anion intermediate[2].
    
  • Electrophilic Addition: Cool the mixture back to 0 °C and introduce the alkyl halide (1.5 equiv) dropwise. Stir and allow to warm to room temperature for 4–12 hours.

  • Reaction Quenching: Quench the reaction strictly with saturated aqueous

    
     (avoid strongly basic aqueous quenches to protect the C3 ester). Extract the aqueous layer with Ethyl Acetate (3x).
    
  • Purification & Isomer Verification (Self-Validation Checkpoint 2): Concentrate the organic layers and purify via silica gel chromatography. Validation: To confirm you have the N1-isomer and not the N2-isomer, run an LC-MS and

    
    -NMR. On a reverse-phase C18 column, the N1-alkylated product will elute later than the N2-isomer due to altered dipole moments. In 
    
    
    
    -NMR (DMSO-
    
    
    ), the N1-alkyl protons typically resonate further downfield than those of the N2-isomer[4][6].

References

  • BenchChem Application Notes. Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
  • Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory.
  • National Institutes of Health (NIH) PMC. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • National Institutes of Health (NIH) PMC. Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis.
  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BLD Pharm. 177941-17-2 | 7-Benzyloxy-1H-indazole-3-carboxylic acid Product Portfolio.
  • The Royal Society of Chemistry. Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation.

Sources

Technical Support Center: Optimizing Reaction Conditions for Indazole-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of indazole-3-carboxylates and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield, purity, and reproducibility of your synthetic routes. Indazole-3-carboxylates are pivotal intermediates in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2][3] This resource aims to address common challenges encountered during their synthesis, offering practical solutions grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common queries related to the synthesis of indazole-3-carboxylates and their derivatives, such as carboxamides.

Q1: What are the most prevalent side reactions I should be aware of during indazole-3-carboxylate synthesis?

The nature of side reactions is highly dependent on the specific synthetic route employed. However, some common challenges include:

  • Formation of N-1 and N-2 Regioisomers: During N-alkylation of the indazole ring, a mixture of N-1 and N-2 alkylated products is a frequent issue.[4][5] The ratio of these isomers is significantly influenced by the reaction conditions.[4]

  • Byproducts in Amide Bond Formation: When coupling indazole-3-carboxylic acid with an amine to form an amide, the formation of N-acylurea byproducts can occur, especially when using carbodiimide coupling agents like EDC.[4]

  • Incomplete Reactions: Sluggish or incomplete reactions can be a problem, particularly with poorly nucleophilic amines.[4]

  • Decarboxylation: The starting material, indazole-3-carboxylic acid, can undergo decarboxylation under harsh reaction conditions, leading to an unsubstituted indazole byproduct.[4]

  • Hydrolysis: The final product, whether it be an ester or an amide, can hydrolyze back to the carboxylic acid under certain conditions.[4]

  • Formation of Dimers and Hydrazones: Depending on the specific route to the indazole core, the formation of dimers and hydrazones can be a competing side reaction.[4]

Q2: How can I differentiate between the N-1 and N-2 alkylated regioisomers?

Unambiguous structural determination of N-1 and N-2 isomers is crucial. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools.[4] In the HMBC spectrum, the protons of the N-1 alkyl group will typically show a correlation to the C7a carbon of the indazole ring, while the N-2 alkyl group protons will correlate with the C3 carbon.[4]

  • UV Derivative Spectrophotometry: This technique can also be used to distinguish between the N-1 and N-2 isomers based on their distinct derivative spectra.[4]

Q3: My amide coupling reaction is sluggish or incomplete. What steps can I take to improve it?

If you are experiencing issues with amide bond formation from indazole-3-carboxylic acid, consider the following troubleshooting steps:

  • Increase Reagent Equivalents: Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid can drive the reaction to completion.[4]

  • Switch Coupling Reagents: If you are using a carbodiimide like EDC and the reaction is slow, switching to a more potent uronium or phosphonium salt coupling reagent such as HATU or PyBOP can significantly increase the reaction rate.[4]

  • Check Reagent Quality: Ensure that your solvent is anhydrous and that all reagents, especially the base, are fresh and of high purity.[4]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes be effective for sluggish reactions.[4] However, this should be done cautiously and monitored closely to prevent degradation of starting materials or products.[4]

II. Troubleshooting Guide: Common Synthetic Challenges

This section provides a more detailed breakdown of common problems encountered during specific synthetic transformations and offers targeted solutions.

Issue 1: Poor Regioselectivity during N-Alkylation

The formation of a mixture of N-1 and N-2 alkylated indazoles is a persistent challenge.[4] The thermodynamic stability of the 1H-indazole tautomer generally favors N-1 alkylation, but kinetic factors can lead to significant amounts of the N-2 isomer.

Troubleshooting Steps & Solutions:

  • Choice of Base and Solvent: This is a critical factor in controlling regioselectivity.[4] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as anhydrous THF or DMF often favors the formation of the N-1 alkylated product.[6] In contrast, using weaker bases like potassium carbonate in certain solvents may lead to poor conversion or a mixture of isomers.[6]

  • Reaction Temperature: Performing the deprotonation with NaH at 0 °C before adding the alkylating agent can enhance selectivity.[6]

  • Mitsunobu Reaction: For certain substrates, the Mitsunobu reaction can provide good selectivity for the N-1 isomer.[6] This involves reacting the indazole with an alcohol in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like DIAD or DEAD.[6]

Condition N-1 Selectivity N-2 Selectivity Comments
NaH, THF/DMFGenerally FavoredMinor ProductThermodynamic control.[6]
K2CO3, AcetoneVariableVariableCan lead to mixtures.
Mitsunobu (PPh3, DIAD)Often HighLowSubstrate dependent.[6]

Experimental Protocol: Selective N-1 Alkylation using NaH [6]

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Low Yields and Byproducts in the Synthesis of the Indazole Core

The construction of the indazole ring itself can be prone to low yields and the formation of difficult-to-remove impurities. A common method involves the [3+2] cycloaddition of benzyne and diazo compounds.[7]

Troubleshooting Steps & Solutions:

  • Scale-Up Challenges: Reactions involving highly reactive intermediates like benzyne often perform well on a small scale but can become less efficient and generate more byproducts when scaled up.[7] If you are scaling up a reaction, consider performing it in smaller batches.

  • Purity of Reagents: The purity of the benzyne precursor and the diazo compound is critical. Impurities can lead to a variety of side reactions.

  • Moisture Sensitivity: While some methods tolerate small amounts of water, it is generally advisable to use anhydrous solvents and dry glassware to minimize potential side reactions.[7]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or NMR to determine the optimal reaction time and prevent the formation of degradation products.[7] An aliquot can be taken from the reaction mixture, concentrated, and analyzed by 1H NMR.[7]

Workflow for Indazole-3-Carboxylate Synthesis via Benzyne Cycloaddition

G cluster_0 Benzyne Generation cluster_1 Cycloaddition cluster_2 Work-up & Purification Benzyne Precursor Benzyne Precursor Benzyne Benzyne Benzyne Precursor->Benzyne ortho-elimination Fluoride Source (e.g., TBAF) Fluoride Source (e.g., TBAF) Fluoride Source (e.g., TBAF)->Benzyne Indazole-3-carboxylate Indazole-3-carboxylate Benzyne->Indazole-3-carboxylate [3+2] Cycloaddition Diazo Compound Diazo Compound Diazo Compound->Indazole-3-carboxylate Quench Quench Indazole-3-carboxylate->Quench Extraction Extraction Quench->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Workflow for the synthesis of indazole-3-carboxylates via benzyne cycloaddition.

Issue 3: Difficulties in the Nitrosation of Indoles to form Indazole-3-carboxaldehydes

The conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation is a key step in some synthetic routes.[1][8] This reaction can be sensitive to conditions and may result in low yields or the formation of carboxylic acid byproducts.[1]

Troubleshooting Steps & Solutions:

  • Control of Acidity: The reaction is typically performed in a slightly acidic environment.[1] Too much acid can lead to the formation of a highly reactive diazonium salt, which can then undergo dediazoniation and subsequent oxidation to the carboxylic acid.[1]

  • Slow Addition: Slow, controlled addition of the indole solution to the nitrosating agent (e.g., a solution of sodium nitrite and HCl) at a low temperature (e.g., 0 °C) can help to minimize side reactions.[1][9]

  • Reaction Temperature and Time: After the initial addition, the reaction may require stirring at room temperature or gentle heating (e.g., to 50 °C) for an extended period to ensure complete conversion.[1][9] The optimal temperature and time will be substrate-dependent.

Troubleshooting Decision Tree for Indole Nitrosation

G start Low Yield or Byproducts in Indole Nitrosation check_addition Was the indole added slowly at 0°C? start->check_addition check_acidity Is the amount of acid optimized? check_addition->check_acidity Yes solution_slow_addition Implement slow, dropwise addition at low temperature. check_addition->solution_slow_addition No check_temp_time Have reaction time and temperature been optimized? check_acidity->check_temp_time Yes solution_acidity Titrate the amount of acid to find the optimal pH. check_acidity->solution_acidity No solution_temp_time Monitor the reaction by TLC/LC-MS to determine the optimal endpoint and temperature. check_temp_time->solution_temp_time No

Caption: Decision tree for troubleshooting the nitrosation of indoles.

III. References

  • BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. Retrieved from

  • Shi, F., & Larock, R. C. (2020). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 97, 232. Retrieved from

  • HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from

  • Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from

  • ACS Publications. (2023, March 7). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Retrieved from

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. Retrieved from

  • ResearchGate. (n.d.). Optimized reaction conditions for the synthesis of 3a, 3b, and 3c. Retrieved from

  • BenchChem. (2025). Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide. Retrieved from

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Technical Support Center: Enhancing the In vivo Stability of Methyl 7-hydroxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Methyl 7-hydroxy-1H-indazole-3-carboxylate (M7HIC). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this indazole derivative and encountering challenges related to its in vivo stability. Indazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] However, achieving a desirable pharmacokinetic profile is often hampered by metabolic liabilities.

This guide provides a structured approach to troubleshooting common stability issues, answers frequently asked questions, and offers detailed protocols for key in vitro assays. Our goal is to equip you with the scientific rationale and practical steps needed to diagnose and mitigate the metabolic instability of M7HIC, thereby accelerating your research and development efforts.

Part 1: Troubleshooting Guide for M7HIC Instability

Rapid in vivo clearance of M7HIC is typically traced back to two primary structural features: the 7-hydroxy group (a phenol) and the 3-methyl ester. These functionalities are susceptible to Phase II conjugation and hydrolysis, respectively. The following table outlines common problems, their probable causes, and recommended strategies.

Problem Observed Potential Cause(s) Recommended Diagnostic & Mitigation Strategies
Rapid Clearance & Short Half-Life in vivo 1. Phase II Glucuronidation: The 7-hydroxy (phenolic) group is a prime substrate for UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of a highly water-soluble glucuronide conjugate that is rapidly excreted.[3][4][5][6]Diagnostic: • Perform a Liver Microsomal Stability Assay with the cofactor UDPGA to confirm glucuronidation.[7]• Analyze plasma and urine samples from in vivo studies for the presence of the M7HIC-glucuronide metabolite.Mitigation Strategies: 1. Steric Hindrance: Introduce a small, sterically hindering group (e.g., methyl, fluoro) at the C6 or C8 position to physically block the UGT enzyme's access to the hydroxyl group.[7]2. Reduce Electron Density: Add an electron-withdrawing group to the indazole ring to decrease the nucleophilicity of the hydroxyl group, potentially slowing the rate of glucuronidation.[7]3. Bioisosteric Replacement: Replace the 7-hydroxy group with a bioisostere that is less prone to glucuronidation, such as an amino or methoxy group, while ensuring target activity is maintained.4. Prodrug Approach: Mask the hydroxyl group with a moiety that is cleaved in vivo to release the active drug (e.g., a carbonate or an ester).[8][9] This can shield the group during first-pass metabolism.
Low Systemic Exposure After Oral Dosing 2. First-Pass Metabolism: In addition to glucuronidation, the 3-methyl ester may undergo rapid hydrolysis in the liver or gut wall by carboxylesterase (CES) enzymes.[10][11]Diagnostic: • Conduct an S9 Fraction Stability Assay (contains both microsomal and cytosolic enzymes) to assess broader metabolic activity.• Compare pharmacokinetic profiles following intravenous (IV) vs. oral (PO) administration to calculate bioavailability.Mitigation Strategies: 1. Modify the Ester: Replace the methyl ester with a more sterically hindered ester (e.g., ethyl, isopropyl, or tert-butyl ester). Larger alkyl groups can reduce the rate of enzymatic hydrolysis.[12]2. Ester to Amide Conversion: Replace the methyl ester with a primary or secondary amide (e.g., -CONH₂ or -CONHCH₃). Amides are generally more resistant to hydrolysis than esters.[13]3. Carboxylic Acid Bioisostere: If the carboxylate (formed after hydrolysis) is the active species, consider replacing the entire methyl carboxylate group with a bioisostere like a tetrazole, which can mimic the charge and interaction of a carboxylate but is not metabolically labile in the same way.[14]
Instability in Blood/Plasma Samples 3. Plasma Esterase Activity: The 3-methyl ester is susceptible to rapid hydrolysis by esterases present in plasma.[15][16][17][18] This can lead to poor exposure and make the analysis of in vivo samples challenging.Diagnostic: • Perform a Plasma Stability Assay using plasma from relevant species (e.g., mouse, rat, human) to measure the rate of hydrolysis directly.[15][19]Mitigation Strategies: • The same strategies for mitigating first-pass hydrolysis apply here: increase steric bulk of the ester or replace the ester with an amide .

Part 2: Visualizing the Challenge & Solution Workflow

Potential Metabolic Fates of M7HIC

The following diagram illustrates the two most probable metabolic pathways leading to the rapid clearance of Methyl 7-hydroxy-1H-indazole-3-carboxylate.

G M7HIC Methyl 7-hydroxy-1H- indazole-3-carboxylate (Parent Drug) Metabolite1 M7HIC-7-O-glucuronide (Inactive, Rapidly Excreted) M7HIC->Metabolite1 UGT Enzymes (Phase II Metabolism) Metabolite2 7-hydroxy-1H-indazole- 3-carboxylic acid (Potentially Active/Inactive) M7HIC->Metabolite2 Carboxylesterases (CES) (Hydrolysis)

Caption: Primary metabolic liabilities of M7HIC.

Troubleshooting Workflow

This workflow provides a logical sequence of experiments to diagnose and address the stability issues of your indazole derivative.

G decision decision process process endpoint endpoint start Start: Poor in vivo PK of M7HIC p1 Run In Vitro Plasma Stability Assay start->p1 Step 1 d1 Stable in Plasma? (t1/2 > 60 min) p1->d1 p2 Step 2: Run Liver Microsomal Stability Assay (+NADPH, +UDPGA) d1->p2 Yes s1 Primary Liability: Ester Hydrolysis. Modify Ester (e.g., t-butyl) or Replace with Amide. d1->s1 No d2 Stable in Microsomes? (t1/2 > 30 min) p2->d2 end Proceed to in vivo PK studies d2->end Yes s2 Primary Liability: Phase II Glucuronidation. Block 7-OH (e.g., sterics) or use Prodrug Strategy. d2->s2 No

Caption: Decision tree for stability assessment.

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound is rapidly cleared, but it seems stable in both my plasma and microsomal assays. What else could be the problem?

A: This is an excellent and common question. If standard plasma and microsomal assays do not reveal a liability, consider these possibilities:

  • Other Metabolic Pathways: While less common for this scaffold, Phase I oxidation by Cytochrome P450 (CYP) enzymes could be occurring on the indazole or benzene ring.[20][21] Ensure your microsomal assay included the necessary cofactor NADPH to test for this.[22]

  • Transporter-Mediated Clearance: The compound might be a substrate for active efflux transporters in the liver or kidney, leading to rapid elimination from the body without being metabolized.

  • Contribution of Other Tissues: Metabolism is not exclusive to the liver. The gut wall, kidneys, and lungs also contain metabolic enzymes that can contribute to clearance, especially after oral administration.[11] An S9 fraction assay, which contains a broader range of enzymes, might provide more insight.[23]

Q2: I replaced the methyl ester with a tert-butyl ester, and while stability improved, the compound lost its biological activity. Why?

A: This suggests one of two things:

  • The Ester is a Key Binding Element: The methyl ester itself might be forming a critical interaction (e.g., a hydrogen bond) with your biological target. The bulky tert-butyl group could be causing a steric clash that prevents proper binding.

  • The Carboxylic Acid is the Active Species: It's possible that M7HIC is a prodrug and the hydrolyzed carboxylic acid is the true active molecule.[24] The tert-butyl ester is much more stable and may not be hydrolyzed to the active acid at a sufficient rate in vitro or in vivo.[12] To test this, synthesize and test the carboxylic acid derivative directly. If it is potent, your goal should be to design an ester prodrug that balances stability with efficient cleavage in the target tissue.[13]

Q3: How do I choose between blocking the 7-OH group and using a prodrug strategy?

A: The choice depends on your project's structure-activity relationship (SAR).

  • Blocking Strategy: If you can add a small group (like a fluorine atom) near the 7-OH group without losing potency, this is often the most straightforward approach. It permanently solves the glucuronidation issue.

  • Prodrug Strategy: If the 7-OH group is essential for binding to your target, you cannot permanently block it. In this case, a prodrug approach is necessary.[8][9] You would temporarily mask the hydroxyl group with a promoiety that is cleaved by enzymes (like esterases) at or near the site of action, releasing the active parent drug.

Q4: My compound is stable in human plasma but unstable in rat plasma. What does this mean for my preclinical studies?

A: This highlights species differences in plasma enzyme activity, which is a known phenomenon.[17] Carboxylesterase expression and activity can vary significantly between species.[25][26][27] This means you must be cautious when extrapolating pharmacokinetic data from rats to humans. For your preclinical efficacy and toxicology studies in rats, you will have to account for this rapid clearance. It also underscores the importance of using human-derived matrices (plasma, microsomes) early in discovery to select compounds with a higher probability of success in clinical development.[28]

Part 4: Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of hydrolytic degradation of M7HIC in plasma.

Materials:

  • M7HIC stock solution (10 mM in DMSO)

  • Control compounds: Unstable ester (e.g., Propantheline), Stable compound (e.g., Propranolol)

  • Pooled plasma (human, rat, etc.), stored at -80°C

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

Procedure:

  • Thaw plasma at 37°C.

  • Pre-warm plasma and phosphate buffer to 37°C.

  • In a 96-well plate, add plasma.

  • Spike M7HIC stock solution into the plasma to a final concentration of 1 µM. Mix gently. This is your T=0 sample plate.

  • Immediately transfer an aliquot from the T=0 plate to a new plate containing cold ACN+IS to stop the reaction. This is your 0-minute time point.

  • Place the T=0 plate in a 37°C incubator.

  • At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove aliquots and add them to wells containing cold ACN+IS.[15][16][18]

  • Once all time points are collected, seal the plate, vortex, and centrifuge to pellet precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area ratio of M7HIC to the internal standard at each time point.

  • Plot the natural log of the percentage of M7HIC remaining vs. time.

  • Calculate the half-life (t½) from the slope of the linear regression: t½ = -0.693 / slope .[16]

Protocol 2: Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of M7HIC by liver enzymes.

Materials:

  • M7HIC stock solution (10 mM in DMSO)

  • Control compounds: High clearance (e.g., Verapamil), Low clearance (e.g., Warfarin)

  • Pooled liver microsomes (human, rat, etc.), stored at -80°C

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (Cofactor for Phase I)

  • UDPGA (Cofactor for Phase II glucuronidation)

  • Alamethicin (pore-forming agent to allow UDPGA access)[7]

  • Acetonitrile (ACN) containing an internal standard (IS)

Procedure:

  • Thaw microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[23]

  • Prepare a master mix containing microsomes, buffer, and alamethicin. Add to a 96-well plate and pre-incubate at 37°C for 10 minutes.

  • In a separate plate, prepare a solution of M7HIC and the cofactors (NADPH and UDPGA).

  • To initiate the reaction, add the cofactor/M7HIC solution to the microsome plate. Final M7HIC concentration is typically 1 µM.

  • Immediately take the 0-minute time point by transferring an aliquot to a quenching plate with cold ACN+IS.

  • Incubate the reaction plate at 37°C.

  • Take subsequent time points (e.g., 5, 15, 30, 45, 60 minutes) and quench in ACN+IS.[22][29]

  • Include a negative control incubation without the NADPH/UDPGA cofactors to check for chemical instability.[29]

  • Process the plate as described in the plasma stability protocol (vortex, centrifuge, analyze supernatant by LC-MS/MS).

Data Analysis:

  • Calculate the half-life (t½) as described above.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein: CLint = (0.693 / t½) * (incubation volume / mg of microsomes) .

References

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Int J Biochem Cell Biol, 45(6), 1121-32.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Ghosh, C., et al. (2015). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 9, 70.
  • Busti, A. J. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? EBM Consult.
  • Wikipedia. (n.d.). Glucuronosyltransferase. Wikipedia.
  • Burdette, J. E., et al. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Omega, 3(9), 10998-11005.
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021).
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex.
  • Al-Sabbagh, E. Z., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(6), 569.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell.
  • Cyprotex. (n.d.). Plasma Stability. Evotec.
  • Taylor & Francis. (n.d.). Carboxylesterase – Knowledge and References. Taylor & Francis Online.
  • Liu, Y., et al. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 114(23), 5962-5967.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Fiveable. (2026). Prodrug design. Medicinal Chemistry Class Notes.
  • Taylor & Francis. (n.d.). Carboxylesterase 1 – Knowledge and References. Taylor & Francis Online.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery.
  • IntechOpen. (2019). Bioavailability and Metabolic Pathway of Phenolic Compounds. IntechOpen.
  • Satoh, T., & Hosokawa, M. (2006). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology, 2(4), 543-552.
  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 834-842.
  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.). University of Kansas.
  • Domainex. (n.d.). Plasma Stability Assay. Domainex.
  • Xu, J., et al. (2002). Human Carboxylesterase 2 Is Commonly Expressed in Tumor Tissue and Is Correlated with Activation of Irinotecan. Clinical Cancer Research, 8(8), 2605-2611.
  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). University of California, Davis.
  • Wheelock, C. E., et al. (2008). Examination of the carboxylesterase phenotype in human liver. Chemico-Biological Interactions, 171(1), 109-120.
  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids.
  • El-Gendy, M. A. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals, 11(4), 118.
  • Madsen, A. S., et al. (2017). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Journal of Medicinal Chemistry, 60(21), 8992-9000.
  • Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • BenchChem. (2025).
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  • Preprints.org. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org.
  • Jacobsen, E. N., et al. (2025). (salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines. Journal of the American Chemical Society.
  • Zhang, Z., et al. (2019). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. Molecular Pharmaceutics, 16(3), 1156-1166.
  • ResearchGate. (n.d.). Ester hydrolysis is common and dependent on hydrophobicity of ester...
  • ResearchGate. (n.d.). Sulfation and Glucuronidation of Phenols: Implications in Coenyzme Q Metabolism.
  • ResearchGate. (2026). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
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  • Springer. (n.d.).
  • Al-Talla, Z. A. (2019). Metabolic stability and its role in the discovery of new chemical entities. Journal of Applied Pharmaceutical Science, 9(1), 133-141.
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  • Lu, H., & Coughtrie, M. W. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 12(7), 679-692.
  • BenchChem. (n.d.). In Vivo Efficacy: A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and its Parent Compound. BenchChem.
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Validation & Comparative

Introduction: The Strategic Importance of the 7-Position on the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 7-Hydroxy vs. 7-Methoxy Indazole Derivatives

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its role in numerous FDA-approved drugs.[1][2] Its structural versatility and ability to engage in various biological interactions have made it a focal point in the design of therapeutics, particularly protein kinase inhibitors.[3][4] Among the possible substitution patterns, modifications at the 7-position are of particular strategic interest. This position's proximity to the pyrazole ring's nitrogen atoms allows substituents to significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and, crucially, its interaction with protein targets.

This guide provides a comparative analysis of two common and seemingly similar substituents at this position: the hydroxyl (-OH) group and the methoxy (-OCH₃) group. While differing by only a methyl group, the choice between a 7-hydroxy and a 7-methoxy indazole can profoundly impact a drug candidate's profile, from target affinity to oral bioavailability. We will explore these differences through the lens of synthesis, physicochemical properties, and biological activity, providing field-proven insights for researchers in drug discovery.

PART 1: Synthetic Strategies and Interconversion

The synthesis of 7-substituted indazoles can be achieved through various modern organic chemistry methods, including classical condensation reactions and advanced metal-catalyzed cross-couplings.[1][5] Often, the 7-hydroxy and 7-methoxy derivatives are synthetically linked, with one serving as a precursor to the other. A common strategy involves the synthesis of the more stable 7-methoxyindazole, which can then be demethylated in a late-stage step to furnish the 7-hydroxy compound.[5]

Experimental Protocol: Synthesis and Demethylation of a 7-Methoxyindazole Derivative

This protocol outlines a representative, multi-step synthesis that demonstrates the common synthetic relationship between these two derivatives. The causality behind these steps lies in establishing the indazole core first, followed by the unmasking of the reactive hydroxyl group.

Objective: To synthesize a 7-hydroxyindazole derivative from a 7-methoxy precursor.

Step 1: Reductive Cyclization to form the 7-Methoxyindazole Core

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve a suitably substituted o-acylphenylhydrazine (1.0 eq) in a polar solvent like ethanol.

  • Initiate cyclocondensation, which can be promoted by acid or base catalysis depending on the substrate, to form the indazole ring.[5]

  • Heat the reaction mixture to reflux and monitor for completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude 7-methoxyindazole product via column chromatography.

Step 2: O-Demethylation to Yield the 7-Hydroxyindazole

  • Dissolve the purified 7-methoxyindazole (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) in a flask equipped with a dropping funnel, under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. This is critical to control the reactivity of the strong Lewis acid used for demethylation.

  • Slowly add a solution of boron tribromide (BBr₃, ~1.2 eq) in DCM dropwise. BBr₃ is a powerful reagent for cleaving aryl methyl ethers.[5]

  • Allow the reaction to stir and slowly warm to room temperature overnight.

  • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water, to decompose the boron complexes.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final 7-hydroxyindazole product by column chromatography.

graphdot cluster_start Precursor cluster_cyclization Step 1: Cyclization cluster_product1 Intermediate Product cluster_demethylation Step 2: Demethylation cluster_product2 Final Product Start o-Acylphenylhydrazine Cyclize Reductive Cyclization Start->Cyclize Methoxy 7-Methoxyindazole Cyclize->Methoxy Demethylate O-Demethylation (BBr₃) Methoxy->Demethylate Hydroxy 7-Hydroxyindazole Demethylate->Hydroxy dot cluster_protein Kinase Hinge Region (e.g., Ala residue) cluster_ligands Inhibitor Moieties at Position 7 Hinge Backbone C=O Backbone N-H Hydroxy 7-Hydroxy (-OH) Hydroxy->Hinge:f0 Potent H-Bond (Donor) Methoxy 7-Methoxy (-OCH₃) Methoxy->Hinge:f1 Weaker H-Bond (Acceptor) Methoxy->Hinge Hydrophobic Interaction

Caption: Differential binding interactions of 7-hydroxy vs. 7-methoxy groups with a kinase hinge.

Conclusion and Strategic Outlook

The comparative analysis of 7-hydroxy and 7-methoxy indazole derivatives reveals a classic trade-off in drug design: potency versus pharmacokinetics .

  • The 7-hydroxy derivative is often the "potency-seeker's" choice. It should be prioritized when a specific hydrogen bond donation is predicted or known to be critical for high target affinity. However, development teams must be prepared to address the inherent metabolic liabilities, potentially through co-administration with metabolic inhibitors or by designing next-generation analogs that shield the hydroxyl group.

  • The 7-methoxy derivative is the "drug developer's" choice, often exhibiting superior "drug-like" properties. It provides a more stable scaffold with a higher probability of achieving a favorable in vivo profile. The potential loss in potency might be acceptable if the overall profile is superior, or it could be compensated for by optimizing other parts of the molecule.

In a typical drug discovery campaign, it is highly advisable to synthesize and test both analogs. This empirical data provides the clearest path forward, allowing for a data-driven decision that balances the need for potent biological activity with the pragmatic requirements of a viable clinical candidate.

References

  • Gelin, M., et al. (2003). Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 195-9. [Online] Available at: [Link]

  • Arif, M., et al. (2020). 7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole. Molbank, 2020(4), M1163. [Online] Available at: [Link]

  • Ahmed, M., et al. (2023). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Future Medicinal Chemistry. [Online] Available at: [Link]

  • Gelin, M., et al. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methoxyindazole. PubChem Compound Database. [Online] Available at: [Link]

  • Whittington, D.A., et al. (2017). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 60(13), 5493-5507. [Online] Available at: [Link]

  • Arif, M., et al. (2020). 7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole. ResearchGate. [Online] Available at: [Link]

  • Sharma, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(46), 28775-28805. [Online] Available at: [Link]

  • Megha, G.V., et al. (2022). Physicochemical properties of compounds 7(a-g). ResearchGate. [Online] Available at: [Link]

  • Sashidhara, K.V., et al. (2012). Convenient synthesis of 7-hydroxyindole. ResearchGate. [Online] Available at: [Link]

  • Cervantes, A., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PLoS One, 11(9), e0162A85. [Online] Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Online] Available at: [Link]

  • Brandt, U., et al. (1992). Uncoupling activity and physicochemical properties of derivatives of fluazinam. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1101(1), 41-47. [Online] Available at: [Link]

Sources

The Indazole-3-Carboxylate Scaffold: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Promise of a Privileged Scaffold

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous pharmacologically active compounds.[1] This guide focuses on the therapeutic potential of Methyl 7-hydroxy-1H-indazole-3-carboxylate, a specific derivative of this versatile family. While direct experimental data for this particular molecule is not yet extensively available in the public domain, the well-established structure-activity relationships (SAR) within the 1H-indazole-3-carboxamide class allow for a reasoned projection of its likely biological profile and a robust comparison against established drugs sharing a similar structural framework or therapeutic target class.

This document serves as a head-to-head comparison, not of the specific, uncharacterized molecule, but of the chemical class it represents against clinically approved kinase inhibitors. We will delve into the hypothesized mechanism of action, present comparative quantitative data for representative indazole amides and established drugs, and provide detailed experimental protocols to empower researchers to validate these hypotheses and explore this promising chemical space. The primary comparators will be Pazopanib and Axitinib , two indazole-containing, FDA-approved multi-kinase inhibitors, chosen for their structural relevance and established clinical utility in oncology.

Part 1: Hypothesized Mechanism of Action - Targeting a Central Oncogenic Node

The most compelling hypothesis for the mechanism of action for 1H-indazole-3-carboxamide derivatives centers on the inhibition of p21-Activated Kinase 1 (PAK1) .[1][2] PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[3] Aberrant PAK1 activation is a hallmark of numerous cancers, where it drives oncogenic signaling, promotes cytoskeletal rearrangements essential for cell motility and invasion, and confers resistance to apoptosis.[3][4]

By inhibiting PAK1, a compound like Methyl 7-hydroxy-1H-indazole-3-carboxylate is predicted to disrupt these tumor-promoting processes at a key signaling nexus. This offers a therapeutic strategy for cancers where PAK1 is overexpressed or hyperactivated.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK binds Rac_Cdc42 Rac/Cdc42 GTPases RTK->Rac_Cdc42 activates PAK1 p21-Activated Kinase 1 (PAK1) Rac_Cdc42->PAK1 activates Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Proliferation Cell Proliferation (e.g., Cyclin D1) PAK1->Proliferation Survival Cell Survival (Anti-apoptosis) PAK1->Survival Migration Cell Migration & Invasion Cytoskeleton->Migration Inhibitor Methyl 7-hydroxy- 1H-indazole-3-carboxylate (Hypothesized) Inhibitor->PAK1 Inhibits

Caption: Hypothesized PAK1 signaling pathway and the inhibitory action of indazole-3-carboxylates.

Part 2: Comparative Analysis with Established Drugs

To contextualize the potential of the 1H-indazole-3-carboxylate scaffold, we compare the inhibitory activity of a representative compound with the established multi-kinase inhibitors Pazopanib and Axitinib. While these drugs primarily target angiogenesis via VEGFR inhibition, they share the indazole core, making them relevant structural and therapeutic comparators.

Quantitative Performance: A Head-to-Head Look at Potency

The following table summarizes the in vitro inhibitory potencies (IC50) of a highly potent, selective 1H-indazole-3-carboxamide derivative against PAK1, alongside the IC50 values for Pazopanib and Axitinib against their primary kinase targets.[2][4][5]

Compound/DrugPrimary Target(s)IC50 (nM)
Indazole-3-carboxamide (cpd 30l) [2][6]PAK1 9.8
Pazopanib [5]VEGFR-230
VEGFR-110
VEGFR-347
c-Kit74
PDGFRβ84
Axitinib [4]VEGFR-20.2
VEGFR-11.2
VEGFR-30.1 - 0.3

This data highlights the potential for developing highly potent and specific inhibitors from the indazole-3-carboxylate scaffold, with potencies in the low nanomolar range, comparable to or exceeding that of established drugs against their respective targets. The representative indazole-3-carboxamide (compound 30l) demonstrates excellent potency against PAK1.[2][6] This is significant because achieving high selectivity for PAK family members has been a historical challenge in kinase inhibitor development.

Targeting Philosophy: Specificity vs. Multi-Targeting

A key difference lies in the targeting strategy. Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors, designed to block angiogenesis by hitting several related receptors simultaneously, primarily the Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] This broad-spectrum approach can be effective but may also lead to off-target toxicities.

The development of compounds like the representative PAK1 inhibitor (cpd 30l) reflects a move towards more selective targeting.[2] By focusing on a specific node like PAK1, which is implicated in multiple downstream oncogenic processes, it may be possible to achieve a potent anti-tumor effect with a more favorable safety profile.

VEGFR_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects VEGF VEGF-A VEGFR VEGFR-1, -2, -3 VEGF->VEGFR binds & activates PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt activates PLCg PLCγ Pathway VEGFR->PLCg activates Proliferation Endothelial Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Permeability->Angiogenesis Inhibitors Pazopanib Axitinib Inhibitors->VEGFR Inhibit

Caption: Simplified VEGFR signaling pathway, the target of Pazopanib and Axitinib.

Part 3: Experimental Methodologies

To ensure scientific integrity and enable replication, this section details the standard protocols for evaluating the biological activity of kinase inhibitors like Methyl 7-hydroxy-1H-indazole-3-carboxylate.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantitatively measures the enzymatic activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction. It is a robust, luminescence-based method suitable for high-throughput screening and IC50 value determination.[7]

Principle: The kinase reaction consumes ATP, producing ADP. The ADP-Glo™ reagent first terminates the kinase reaction and depletes the remaining ATP. A second detection reagent then converts the generated ADP back into ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Start Compound_Prep 1. Prepare serial dilutions of test compound in DMSO. Start->Compound_Prep Reaction_Setup 2. Add kinase, substrate, and test compound to 384-well plate. Compound_Prep->Reaction_Setup Initiate_Reaction 3. Initiate reaction by adding ATP solution. Reaction_Setup->Initiate_Reaction Incubate_1 4. Incubate at room temp (e.g., 60 minutes). Initiate_Reaction->Incubate_1 Terminate_Reaction 5. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Incubate_1->Terminate_Reaction Incubate_2 6. Incubate at room temp (e.g., 40 minutes). Terminate_Reaction->Incubate_2 Detect_Signal 7. Add Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate_2->Detect_Signal Incubate_3 8. Incubate at room temp (e.g., 30 minutes). Detect_Signal->Incubate_3 Read_Plate 9. Measure luminescence with a plate reader. Incubate_3->Read_Plate Analyze_Data 10. Calculate % inhibition and determine IC50. Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform a serial dilution series to generate a range of concentrations for IC50 determination.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme (e.g., human PAK1), the appropriate substrate, and the test compound or vehicle control (DMSO).

  • Kinase Reaction Initiation: Start the reaction by adding a solution containing ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[8] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which correlates with the number of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the cells with the compound for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the concentration that inhibits cell growth by 50% (GI50) or the cytotoxic concentration for 50% of cells (CC50).

Conclusion and Future Directions

While Methyl 7-hydroxy-1H-indazole-3-carboxylate itself remains an uncharacterized entity in the published literature, its structural foundation is exceptionally promising. The 1H-indazole-3-carboxamide scaffold has proven to be a fertile ground for the development of potent and highly selective kinase inhibitors, exemplified by derivatives that potently target PAK1 with low nanomolar efficacy.[2][6]

This comparative guide demonstrates that this chemical class holds the potential to produce drug candidates with potencies that rival established, clinically successful indazole-based drugs like Pazopanib and Axitinib. The key differentiator and opportunity lie in the potential for achieving greater target selectivity. By focusing on a specific, critical oncogenic driver like PAK1, future research on Methyl 7-hydroxy-1H-indazole-3-carboxylate and its analogs could lead to the development of novel therapeutics with a more precise mechanism of action and potentially a wider therapeutic window.

The immediate and necessary next step for the research community is the synthesis and comprehensive biological evaluation of Methyl 7-hydroxy-1H-indazole-3-carboxylate. The experimental protocols detailed herein provide a clear roadmap for assessing its in vitro kinase inhibitory activity and its effects on cancer cell proliferation. Such studies are warranted to determine if this specific molecule can translate the profound potential of its privileged scaffold into a tangible therapeutic candidate.

References

  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PMC. [Link]

  • P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Theranostics. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

  • Signaling pathways of PAK1. The well-characterized upstream activators... ResearchGate. [Link]

  • Schematic diagram of signaling pathways activated by growth factors... ResearchGate. [Link]

  • P21-Activated Kinase 1 (PAK1) as a Therapeutic Target in BRAF Wild-Type Melanoma. JNCI: Journal of the National Cancer Institute. [Link]

  • The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration. PMC. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. [Link]

  • Structure, Biochemistry, and Biology of PAK Kinases. PMC. [Link]

  • VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Inhibitory curves and IC50 values for the reference compound axitinib... ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Pazopanib. PubChem. [Link]

  • Summary of IC 50 values for uridine transport inhibition in yeast and cell lines... ResearchGate. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]

  • Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress. [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]

  • Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. RSC Publishing. [Link]

  • Pazopanib. Therapeutic Target Database. [Link]

  • Australian Public Assessment Report for Votrient. Therapeutic Goods Administration (TGA). [Link]

  • Prediction of IC50 values of targeted drugs. (A) pazopanib, (B)... ResearchGate. [Link]

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Benchmarking the ADME properties of Methyl 7-hydroxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Benchmarking the ADME Properties of Methyl 7-hydroxy-1H-indazole-3-carboxylate and Its Analogs

In the landscape of modern drug discovery, a promising biological activity profile is merely the entry ticket. The true challenge lies in navigating the complex physiological journey a molecule must undertake to exert its therapeutic effect. This journey is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which ultimately dictate a compound's pharmacokinetic profile and, consequently, its clinical success.[1][2] Identifying and addressing potential ADME liabilities early in the discovery pipeline is paramount to mitigating the risk of costly late-stage failures.[2]

This guide provides a comprehensive framework for benchmarking the ADME properties of novel chemical entities, using Methyl 7-hydroxy-1H-indazole-3-carboxylate as a primary example. While specific experimental data for this compound is not extensively available in the public domain, we will leverage established in vitro ADME assays and data from structurally related analogs to construct a robust comparative analysis. This approach not only offers a predictive glimpse into the molecule's behavior but also establishes a practical blueprint for researchers working with similar scaffolds.

For this comparative guide, we will benchmark Methyl 7-hydroxy-1H-indazole-3-carboxylate against two relevant comparators:

  • Comparator 1: 1-Methyl-1H-indazole-3-carboxylic acid: A close structural analog, this compound will help elucidate the impact of the 7-hydroxy group and the methyl ester on the core indazole scaffold.

  • Comparator 2: A representative 1H-indazole-3-carboxamide PAK1 inhibitor: This comparator provides a therapeutically relevant benchmark, as numerous indazole-3-carboxamides have been investigated as potent and selective kinase inhibitors.[3] Understanding the ADME profile of such a compound offers context for developing molecules with specific, target-driven efficacy.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a frequent cause of low and erratic oral bioavailability.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility. It involves dissolving the compound in dimethyl sulfoxide (DMSO) and then diluting it into an aqueous buffer.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., from 10 mM down to 0.1 mM).

  • Aqueous Dilution: Add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Precipitation: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.

  • Separation: Separate the precipitated solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or UV-Vis spectroscopy.

Data Presentation: Hypothetical Solubility Data
CompoundStructurePredicted Solubility (µM) at pH 7.4Interpretation
Methyl 7-hydroxy-1H-indazole-3-carboxylate 75Moderate Solubility
1-Methyl-1H-indazole-3-carboxylic acid 150High Solubility
1H-indazole-3-carboxamide PAK1 Inhibitor 20Low Solubility

Note: The structures and data are illustrative. The higher predicted solubility of the carboxylic acid derivative is expected due to its ionizable group at physiological pH.

Permeability: Crossing the Biological Barriers

For a drug to reach its target, it must traverse cellular membranes. Permeability assays are designed to predict a compound's ability to be absorbed through the intestinal wall and penetrate other tissues.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a non-cell-based assay that models passive diffusion, the primary mechanism of absorption for many orally administered drugs.[4][5] It offers a high-throughput, cost-effective alternative to cell-based assays for initial screening.[4]

Step-by-Step Methodology:

  • Lipid Solution Preparation: Prepare a solution of a lipid (e.g., lecithin or a synthetic lipid mixture) in an organic solvent (e.g., dodecane).[4]

  • Membrane Coating: Coat the porous filter of a 96-well donor plate with the lipid solution.

  • Donor and Acceptor Plates: Add the test compound solution to the donor plate wells. Fill the wells of a corresponding 96-well acceptor plate with buffer.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 5 hours) at room temperature.[5]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp).

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Lipid Solution A1 Coat Donor Plate with Lipid Solution P1->A1 P2 Prepare Donor Solution (Compound in Buffer) A2 Add Donor Solution P2->A2 P3 Prepare Acceptor Buffer A3 Add Acceptor Buffer P3->A3 A1->A2 A4 Assemble Plate Sandwich A2->A4 A3->A4 A5 Incubate (e.g., 5 hours, RT) A4->A5 D1 Separate Plates A5->D1 D2 Quantify Compound (Donor & Acceptor Wells) via LC-MS/MS D1->D2 D3 Calculate Papp D2->D3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Data Presentation: Hypothetical Permeability Data
CompoundPapp (x 10⁻⁶ cm/s)Permeability ClassInterpretation
Methyl 7-hydroxy-1H-indazole-3-carboxylate 8.5HighLikely to have good passive absorption.
1-Methyl-1H-indazole-3-carboxylic acid 1.2LowThe charged carboxylate group at pH 7.4 hinders passive diffusion.
1H-indazole-3-carboxamide PAK1 Inhibitor 5.3ModerateMay have acceptable passive absorption.

Metabolic Stability: Surviving the First Pass

Upon entering the bloodstream, drugs are transported to the liver, the body's primary site of metabolism. Here, enzymes, predominantly from the cytochrome P450 (CYP) family, can modify the drug, often leading to its inactivation and clearance.[6] Assessing metabolic stability is crucial for predicting a drug's half-life and oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Thaw liver microsomes (human or other species) and prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). Prepare a solution of the NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[8]

  • Incubation Mixture: In a 96-well plate, combine the test compound, liver microsomes, and buffer. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[6]

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[6]

Experimental Workflow: Liver Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_sampling Time-Point Sampling cluster_analysis Analysis S1 Prepare Microsomes, Buffer, and Test Compound R1 Combine Compound, Microsomes, and Buffer in Plate S1->R1 S2 Prepare NADPH Regenerating System R3 Initiate Reaction with NADPH S2->R3 R2 Pre-incubate at 37°C R1->R2 R2->R3 T0 T=0 min R3->T0 T1 T=5 min R3->T1 T2 T=15 min R3->T2 T3 T=30 min R3->T3 T4 T=60 min R3->T4 Quench Quench Reaction with Cold Acetonitrile T0->Quench T1->Quench T2->Quench T3->Quench T4->Quench A1 Centrifuge to Pellet Protein Quench->A1 A2 Analyze Supernatant via LC-MS/MS A1->A2 A3 Calculate t½ and Intrinsic Clearance A2->A3

Caption: Workflow for the liver microsomal stability assay.

Data Presentation: Hypothetical Metabolic Stability Data
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Class
Methyl 7-hydroxy-1H-indazole-3-carboxylate 4530.8Moderate Stability
1-Methyl-1H-indazole-3-carboxylic acid > 60< 23.1High Stability
1H-indazole-3-carboxamide PAK1 Inhibitor 1592.4Low Stability

Note: A longer half-life and lower intrinsic clearance are generally desirable, indicating the compound is less susceptible to first-pass metabolism.

Plasma Protein Binding: The Free Drug Hypothesis

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin. It is generally the unbound, or "free," fraction of the drug that is available to distribute into tissues, interact with its target, and be cleared from the body.[9] High plasma protein binding can limit a drug's efficacy and affect its pharmacokinetic profile.[10]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The RED method is a widely accepted "gold standard" for determining plasma protein binding.[11] It uses a device with two chambers separated by a semipermeable membrane that allows the passage of small molecules (the drug) but not large proteins.[9][11]

Step-by-Step Methodology:

  • Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, mouse).

  • Device Loading: Add the compound-spiked plasma to one chamber of the RED device and an equal volume of buffer (PBS, pH 7.4) to the other chamber.[9]

  • Equilibration: Incubate the device at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.[9]

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To ensure accurate quantification, add blank plasma to the buffer sample and buffer to the plasma sample. Precipitate the proteins with an organic solvent and analyze the concentrations in both chambers by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) based on the ratio of the drug concentration in the buffer chamber to that in the plasma chamber.

Data Presentation: Hypothetical Plasma Protein Binding Data
CompoundFraction Unbound (fu, %)% BoundInterpretation
Methyl 7-hydroxy-1H-indazole-3-carboxylate 5.294.8Moderately High Binding
1-Methyl-1H-indazole-3-carboxylic acid 15.884.2Moderate Binding
1H-indazole-3-carboxamide PAK1 Inhibitor 0.999.1Very High Binding

Note: While high binding can sometimes be a liability, it is not necessarily a deal-breaker. The therapeutic window and potency of the compound must also be considered.

Synthesis and Conclusion

The in-depth analysis of ADME properties is a cornerstone of successful drug development.[1][2] By systematically evaluating solubility, permeability, metabolic stability, and plasma protein binding, researchers can build a comprehensive profile of a new chemical entity like Methyl 7-hydroxy-1H-indazole-3-carboxylate. The comparative data, even when hypothetical, provides a critical framework for decision-making.

Based on our illustrative benchmarking:

  • Methyl 7-hydroxy-1H-indazole-3-carboxylate presents a promising profile with moderate solubility, high predicted permeability, and moderate metabolic stability. Its moderately high plasma protein binding would warrant further investigation.

  • 1-Methyl-1H-indazole-3-carboxylic acid , while exhibiting excellent solubility and stability, shows poor permeability, which would likely limit its oral bioavailability.

  • The representative 1H-indazole-3-carboxamide PAK1 Inhibitor displays several potential liabilities, including low solubility, low metabolic stability, and very high plasma protein binding, all of which would need to be addressed through medicinal chemistry optimization.

This guide underscores the importance of a multi-parametric approach to lead optimization. The provided protocols and workflows serve as a robust starting point for any research team aiming to characterize novel compounds and select candidates with the highest probability of success in the clinic.

References

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